

Spectroscopic Characterization of Ethyl N-Cbz-morpholine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ethyl N-Cbz-morpholine-2-carboxylate
Cat. No.:	B567794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Ethyl N-Cbz-morpholine-2-carboxylate**, a key building block in medicinal chemistry and drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Introduction

Ethyl N-Cbz-morpholine-2-carboxylate (Molecular Formula: C15H19NO5, Molecular Weight: 293.32 g/mol) is a chiral morpholine derivative incorporating a benzyloxycarbonyl (Cbz) protecting group.^[1] This compound serves as a versatile scaffold in the synthesis of complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structural integrity during synthesis and subsequent reactions. This guide summarizes the expected spectroscopic data for this compound.

Spectroscopic Data

The following tables summarize the representative ¹H NMR, ¹³C NMR, IR, and MS data for **Ethyl N-Cbz-morpholine-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) DataSolvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.40	m	5H	C ₆ H ₅ (aromatic)
5.15	s	2H	OCH ₂ Ph
4.50	m	1H	H-2
4.20	q	2H	OCH ₂ CH ₃
3.80 - 4.00	m	2H	H-6eq, H-5eq
3.40 - 3.60	m	2H	H-6ax, H-5ax
2.90 - 3.10	m	2H	H-3eq, H-3ax
1.25	t	3H	OCH ₂ CH ₃

¹³C NMR (Carbon NMR) DataSolvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
170.5	C=O (Ester)
155.0	C=O (Carbamate)
136.5	C (Aromatic C-1')
128.5	C (Aromatic C-2', C-6')
128.0	C (Aromatic C-4')
127.8	C (Aromatic C-3', C-5')
67.5	OCH ₂ Ph
66.0	C-6
61.5	OCH ₂ CH ₃
53.0	C-2
44.0	C-5
42.0	C-3
14.2	OCH ₂ CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Medium	C-H stretch (aromatic)
~2980, ~2870	Medium	C-H stretch (aliphatic)
~1745	Strong	C=O stretch (ester)
~1700	Strong	C=O stretch (carbamate)
~1450, ~1550	Medium	C=C stretch (aromatic)
~1220	Strong	C-O stretch (ester and carbamate)
~1120	Strong	C-O-C stretch (morpholine ether)

Mass Spectrometry (MS)

m/z	Ion
294.13	[M+H] ⁺
316.11	[M+Na] ⁺
248.12	[M-C ₂ H ₅ O] ⁺
200.10	[M-C ₆ H ₅ CH ₂ O] ⁺
91.05	[C ₇ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **Ethyl N-Cbz-morpholine-2-carboxylate** for ¹H NMR and 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: Bruker Avance 400 MHz spectrometer.

- ^1H NMR:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s

- ^{13}C NMR:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat compound is prepared on a sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

Instrument Parameters:

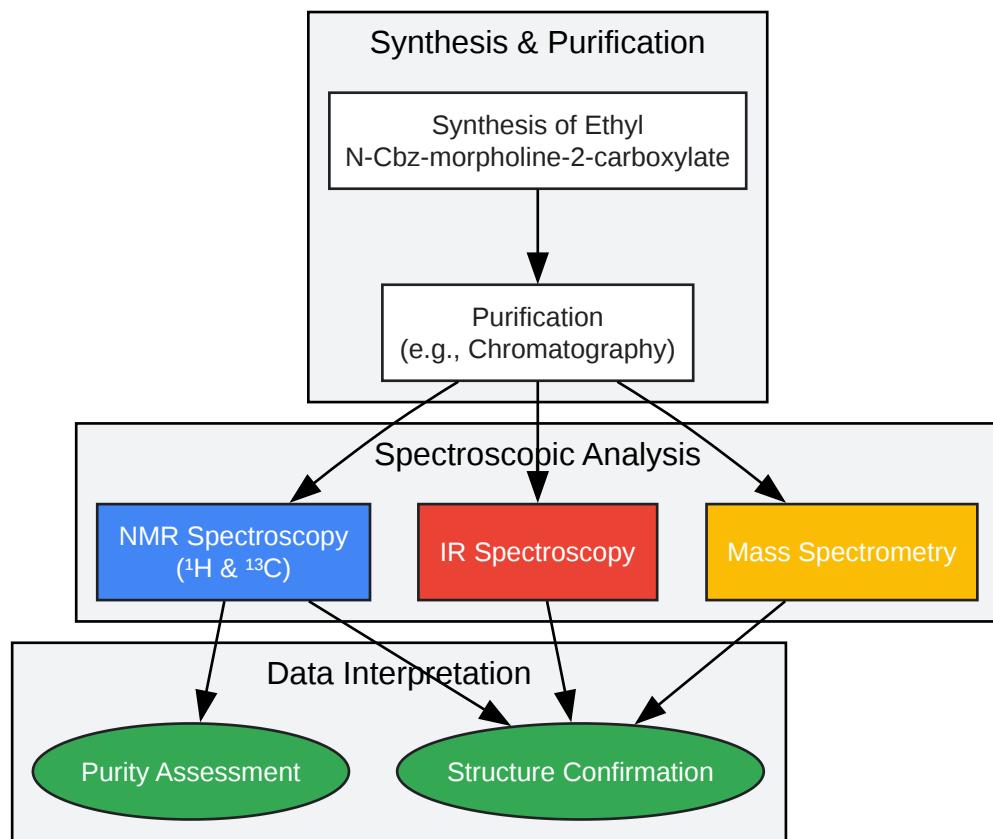
- Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or thin film.
- Scan Range: $4000 - 650 \text{ cm}^{-1}$.

- Resolution: 4 cm⁻¹.

- Number of Scans: 16.

Mass Spectrometry (MS)

Sample Preparation:


- Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
- Further dilute the stock solution to approximately 10 µg/mL with the same solvent.

Instrument Parameters:

- Mass Spectrometer: Agilent 6520 Accurate-Mass Q-TOF LC/MS.
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 175 V.
- Gas Temperature: 325 °C.
- Mass Range: m/z 50 - 500.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of **Ethyl N-Cbz-morpholine-2-carboxylate** is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl N-Cbz-morpholine-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b567794#spectroscopic-data-of-ethyl-n-cbz-morpholine-2-carboxylate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com